REACTION_CXSMILES
|
C(=O)(O)O.[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1>C(O)(C)C>[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1 |f:0.1|
|
Name
|
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.CC1=NC=C(C(=N1)N)CN
|
Name
|
|
Quantity
|
170 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=N1)N)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)O.[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1>C(O)(C)C>[CH3:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([CH2:13][NH2:14])=[CH:8][N:7]=1 |f:0.1|
|
Name
|
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.CC1=NC=C(C(=N1)N)CN
|
Name
|
|
Quantity
|
170 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=N1)N)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |